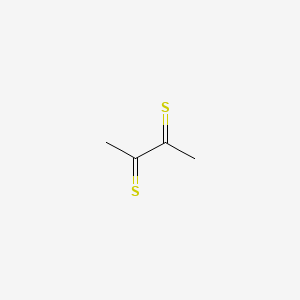
Butane-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-2,3-dithione can be synthesized through several methods. One common approach involves the oxidative dehydrogenation of 3-hydroxybutanone. This reaction is typically carried out in the presence of a catalyst under atmospheric pressure and at elevated temperatures ranging from 523 to 673 K. The oxidative dehydrogenation proceeds via homogeneous radical-mediated pathways in air, with a selectivity of about 85% at 738 K .
Industrial Production Methods
Industrial production of this compound often involves the use of tungsten oxides with bronze-type structures containing vanadium and niobium as catalysts. These catalysts are efficient in accelerating the reaction, although they do not significantly increase the selectivity to this compound .
Chemical Reactions Analysis
Types of Reactions
Butane-2,3-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butane-2,3-dione.
Reduction: Reduction reactions can convert it into butane-2,3-dithiol.
Substitution: It can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.
Major Products
Oxidation: Butane-2,3-dione.
Reduction: Butane-2,3-dithiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butane-2,3-dithione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of butane-2,3-dithione involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. The pathways involved in its reactions often include radical intermediates, particularly in oxidative processes. The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
Butane-2,3-dione:
Butane-2,3-dithiol: A reduced form of butane-2,3-dithione with thiol groups instead of thioxo groups.
2,3-Butanediamine: An amine derivative with amino groups instead of thioxo groups.
Uniqueness
This compound is unique due to the presence of two thioxo groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
122243-58-7 |
|---|---|
Molecular Formula |
C4H6S2 |
Molecular Weight |
118.2 g/mol |
IUPAC Name |
butane-2,3-dithione |
InChI |
InChI=1S/C4H6S2/c1-3(5)4(2)6/h1-2H3 |
InChI Key |
RWMTWVSPJPEEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)C(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















